1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one
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Overview
Description
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one is a heterocyclic compound featuring a pyrrolidine ring attached to a diazocane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one typically involves the reaction of pyrrolidine with a suitable diazocane precursor. One common method includes the use of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in a continuous tube reactor.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions where the pyrrolidine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in medicinal chemistry for its potential therapeutic applications.
Pyrrolizidine: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one stands out due to its unique diazocane structure combined with the pyrrolidine ring, offering distinct pharmacological properties and potential for drug development .
Properties
CAS No. |
89035-70-1 |
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Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,3-diazocan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-1-3-9-14(11)10-13-7-4-5-8-13/h1-10H2,(H,12,15) |
InChI Key |
LTMUXUDYMWVXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)N(CC1)CN2CCCC2 |
Origin of Product |
United States |
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